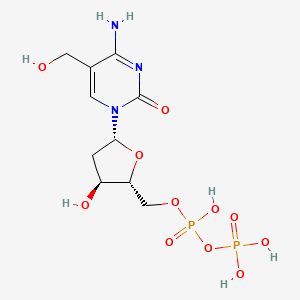
Spermidic acid
Overview
Description
Spermidic acid, also known as 2-oxo-1-pyrrolidinepropionic acid , is a metabolite derived from spermidine , one of the polyamines found in various life forms, including mammals. These polyamines play essential roles in tissue growth and development . Spermidic acid has been identified in rat urine, bovine brain, and human cerebrospinal fluid .
Synthesis Analysis
The synthesis of spermidic acid involves its formation from spermidine. Radioactive spermidine injected into rats led to the incorporation of radioactivity into spermidic acid, confirming its identity .
Molecular Structure Analysis
Spermidic acid has the following molecular structure: .
Chemical Reactions Analysis
Spermidic acid participates in various reactions, including oxidative deamination of the aminopropyl moiety of spermidine. Its metabolic interconversion with other spermidine metabolites, such as isoputreanine, has been studied .
Physical And Chemical Properties Analysis
Scientific Research Applications
Spermidic Acid
Scientific Field: Biochemistry
Spermidic acid is studied in the field of biochemistry, particularly in relation to the metabolism of polyamines .
Application Summary
Spermidic acid is a metabolite of spermidine, a polyamine that exists in a wide variety of life forms, including mammals . It’s involved in tissue growth and development .
Experimental Procedures
In a study, radioactive spermidine was injected intraperitoneally into a rat, and urine was collected for analysis . The presence of spermidic acid was confirmed by ion-exchange chromatography, thin layer chromatography, and paper electrophoresis .
Results and Outcomes
The study found that spermidic acid is a metabolite of spermidine in mammals . The highest radioactivity was observed in the non-polar and acidic fraction of the collected urine .
CEGABA (Carboxyethyl Aminobutyric Acid)
Scientific Field: Dermatology
CEGABA is studied in the field of dermatology, particularly in relation to its potential use in cosmeceuticals .
Application Summary
CEGABA is a synthesized amino acid found naturally in the cerebral tissue of mammals and human cerebrospinal fluid . It’s used in cosmeceuticals for its anti-aging effects .
Experimental Procedures
In a study, the NHI-3T3 mouse fibroblast cell line was treated with two CEGABA concentrations for 24 h, 48 h, and 72 h . Cytotoxicity and genotoxicity were evaluated by colorimetry (MTT) and the alkaline version of the comet assay, respectively .
Results and Outcomes
The study found that CEGABA increased cell growth 1.6 times after 72 h, independent of dose . It also decreased cell replication time by 4 h . Importantly, in vitro wound healing improved roughly 20% after treatment with CEGABA for 24 h and persisted after 48 h, indicating culture recovery .
Spermidic Acid
Scientific Field: Neurobiology
Spermidic acid is also studied in the field of neurobiology, particularly in relation to the metabolism of polyamines in the brain .
Application Summary
Spermidic acid, as a metabolite of spermidine, is involved in the metabolism of polyamines in the brain . It’s thought to be dominant in the central nervous system and vice versa in peripheral organs .
Experimental Procedures
In a study, radioactive spermidine was injected intracerebroventricularly into a rat, and the brain was analyzed . The presence of spermidic acid was confirmed by gas-chromatography-mass-spectrometry .
Results and Outcomes
The study found that radioactivity was also incorporated into the metabolites of spermidine in the brain . Oxidative deamination of the aminopropyl moiety of spermidine was thought to be dominant in the central nervous system .
CEGABA (Carboxyethyl Aminobutyric Acid)
Scientific Field: Cosmetology
CEGABA is also studied in the field of cosmetology, particularly in relation to its potential use in skin and hair care products .
Application Summary
CEGABA is used in skin and hair care products for its anti-aging effect and cellular metabolism stimulation . It’s produced through a patented synthesis process without the use of any animal source .
Experimental Procedures
The specific experimental procedures for this application are not detailed in the available resources. However, it’s likely that in vitro and in vivo tests are conducted to assess the safety and efficacy of CEGABA in skin and hair care products .
Results and Outcomes
CEGABA has shown a high tolerability both in vitro and in vivo, still continuing to exert its role as a promoter of cell growth and proliferation on some specialized mammalian cells . Its efficacy in cosmetics is therefore related to its activity in cellular metabolism stimulation .
properties
IUPAC Name |
4-(2-carboxyethylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c9-6(10)2-1-4-8-5-3-7(11)12/h8H,1-5H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGQUICKDUQCKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CNCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80195963 | |
| Record name | 2-Carboxyethyl gamma-aminobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80195963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-Carboxyethyl-g-aminobutyric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002201 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Spermidic acid | |
CAS RN |
4386-03-2 | |
| Record name | 4-[(2-Carboxyethyl)amino]butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4386-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Carboxyethyl gamma-aminobutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004386032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Carboxyethyl gamma-aminobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80195963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(2-carboxyethyl)amino]butyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.271 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARBOXYETHYL AMINOBUTYRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VO6U3596JP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-Carboxyethyl-g-aminobutyric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002201 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-Hydroxy-7-{[9-hydroxy-2-(2-methylpropyl)-3-oxo-2,3,9,9a-tetrahydro-1H-imidazo[1,2-a]indol-9-yl]methyl}quinazolino[3,2-a][1,4]benzodiazepin-13(7H)-one](/img/structure/B1203501.png)


![(1R)-6-fluoranyl-1-methyl-7-[4-[(5-methyl-2-oxidanylidene-1,3-dioxol-4-yl)methyl]piperazin-1-yl]-4-oxidanylidene-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid](/img/structure/B1203504.png)

![Benzimidazo[2,1-a]isoquinoline](/img/structure/B1203507.png)

![1-[7-Acetyl-5-(4-bromo-benzoyl)-1,3,7-triaza-bicyclo[3.3.1]non-3-yl]-ethanone](/img/structure/B1203510.png)